molecular formula C16H15N5O3 B4428094 4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B4428094
M. Wt: 325.32 g/mol
InChI Key: CYUJWBCPPRJHMR-UHFFFAOYSA-N
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Description

4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-8-20-12-13(19(2)16(23)18-14(12)22)17-15(20)21(9)10-6-4-5-7-11(10)24-3/h4-8H,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJWBCPPRJHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the hydroxy, methoxyphenyl, and dimethyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo ring or other functional groups.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific solvents, temperature control, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: It may be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one stands out due to its unique imidazo[2,1-f]purin structure, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

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